molecular formula C13H17FN2O B8594910 2-Fluoromethyl-2-amino-5-benzyloxypentanenitrile CAS No. 82212-55-3

2-Fluoromethyl-2-amino-5-benzyloxypentanenitrile

Cat. No. B8594910
CAS RN: 82212-55-3
M. Wt: 236.28 g/mol
InChI Key: ILZZWRJCTYOMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoromethyl-2-amino-5-benzyloxypentanenitrile is a useful research compound. Its molecular formula is C13H17FN2O and its molecular weight is 236.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoromethyl-2-amino-5-benzyloxypentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoromethyl-2-amino-5-benzyloxypentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82212-55-3

Product Name

2-Fluoromethyl-2-amino-5-benzyloxypentanenitrile

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

2-amino-2-(fluoromethyl)-5-phenylmethoxypentanenitrile

InChI

InChI=1S/C13H17FN2O/c14-10-13(16,11-15)7-4-8-17-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10,16H2

InChI Key

ILZZWRJCTYOMCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(CF)(C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To magnesium turnings (30.6 g, 1.26 mol), suspended in dry ether (150 ml) is added methyl iodide (~ 0.5 ml) and then a solution of 1-chloro-3-benzyloxypropane (116 g, 0.63 mol) in ether (1.1l) at such a rate that gentle reflux is maintained. This procedure is performed under nitrogen. After the mixture is heated for 1 more hour under reflux, titration indicates Grignard formation to be complete. The solution is separated from the excess of magnesium (glass wool), transfered to a 6 l flask and, again under nitrogen, cooled to -40° C. Fluoroacetonitrile (33.48 g, 0.57 mmol) in ether (300 ml) is added slowly. The mixture is then kept at -40° C. for another 1/2 hour and is poured into a mixture of sodium cyanide (123 g), ammonium chloride (186 g), ice (600 g), and water (650 ml). The mixture is stirred vigorously and allowed to warm up to room temperature during 1 hour. Ether is added, the aqueous phase is saturated with sodium chloride, and the organic layer is separated. The aminonitrile is extracted with 1N HCl (2×750 ml) and re-extracted with ether (2×750 ml) after basification with concentrated ammonia. Drying (Na2SO4) and evaporation gives 2-fluoromethyl-2-amino-5-benzyloxypentanenitrile as a brown oil (74.8 g).
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33.48 g
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300 mL
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123 g
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186 g
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